N-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}cyclopentanamine
Description
Chemical Structure: The compound consists of a cyclopentanamine group linked to a benzyl ring substituted with a fluorine atom at position 3 and a trifluoromethyl (-CF₃) group at position 4. Its molecular formula is C₁₃H₁₅F₄N, with a molecular weight of 277.26 g/mol.
Properties
IUPAC Name |
N-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]cyclopentanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F4N/c14-11-6-9(5-10(7-11)13(15,16)17)8-18-12-3-1-2-4-12/h5-7,12,18H,1-4,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRBHAOOTWDTIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CC(=CC(=C2)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}cyclopentanamine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial properties, effects on cell proliferation, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Molecular Characteristics:
- Molecular Weight: 284.29 g/mol
- Physical State: Solid
- Storage Conditions: Recommended at room temperature in a cool, dark place
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing trifluoromethyl and fluoro substitutions. For instance, a related study on fluoro and trifluoromethyl-substituted salicylanilide derivatives demonstrated significant antibacterial activity against strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) .
Minimum Inhibitory Concentration (MIC) Data
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| This compound | TBD | TBD |
| Salicylanilide | 64 | S. aureus ATCC 29213 |
| 5-Chloro-N-(4’-bromo-3’-trifluoromethylphenyl)-2-hydroxybenzamide | 2 | S. aureus ATCC 29213 |
The MIC values indicate that modifications in molecular structure can enhance antibacterial efficacy, suggesting that similar modifications might yield potent derivatives of this compound.
Cellular Proliferation Effects
Research on related compounds indicates that trifluoromethyl substitutions can modulate cellular activities such as proliferation and apoptosis. The presence of fluorine atoms often enhances lipophilicity, potentially improving membrane permeability and bioavailability .
In vitro studies have shown that certain derivatives exhibit selective cytotoxicity against cancer cell lines, suggesting a possible application in cancer therapy. For example, compounds with similar structural motifs have been shown to inhibit the growth of various cancer cell lines with IC50 values significantly lower than those of standard chemotherapeutic agents .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated a series of fluoro-substituted compounds for their ability to inhibit bacterial growth. The results indicated that certain modifications led to enhanced activity against resistant strains .
- Cytotoxicity in Cancer Cells : In another investigation, derivatives of cyclopentanamines were tested for their effects on human cancer cell lines. The findings suggested that specific substitutions could lead to increased apoptosis in tumor cells while sparing healthy cells .
- Mechanism of Action : The mechanism through which these compounds exert their biological effects is still under investigation. However, preliminary data suggest that they may interfere with critical cellular pathways involved in proliferation and survival .
Comparison with Similar Compounds
Substituent Effects and Molecular Properties
The table below compares the target compound with analogs from the provided evidence, focusing on substituent patterns and physicochemical properties:
Key Observations :
- Lipophilicity : The trifluoromethyl group in the target compound increases lipophilicity (logP) compared to chlorine-substituted analogs (e.g., ). However, fluorine’s electronegativity may reduce logP slightly compared to purely alkyl-substituted compounds.
- Steric Effects : The cyclopentanamine group introduces bulkiness, which may hinder binding to certain receptors compared to smaller amines like N-methyl () .
Q & A
Basic Research Question
- NMR Spectroscopy : ¹⁹F NMR is essential for confirming the presence of CF₃ and fluorine substituents. ¹H/¹³C NMR identifies cyclopentyl and benzyl moieties .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and detects impurities (e.g., unreacted intermediates) .
- HPLC-PDA : Reversed-phase HPLC with photodiode array detection quantifies purity (>95% typically required for biological testing) .
Advanced Application : LC-MS/MS can identify degradation products under stress conditions (e.g., heat, light) to assess stability .
How does the compound interact with biological targets, and what methodologies validate these interactions?
Advanced Research Question
Preliminary studies on structurally similar compounds suggest interactions with enzymes or receptors (e.g., G-protein-coupled receptors):
- Binding Assays : Radioligand displacement assays using ³H-labeled analogs to measure affinity (Kd) .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to targets like mPGES-1 or kinases .
- Functional Assays : Cell-based cAMP or calcium flux assays to evaluate agonism/antagonism .
Contradiction Analysis : Discrepancies between computational predictions and experimental IC₅₀ values may arise from solvation effects or protein flexibility, requiring iterative model refinement .
What strategies are effective for structure-activity relationship (SAR) studies?
Advanced Research Question
- Substituent Variation : Synthesize analogs with modified fluorine positions (e.g., 2-fluoro vs. 4-fluoro) or alternative electron-withdrawing groups (e.g., NO₂ instead of CF₃) .
- Bioisosteric Replacement : Replace the cyclopentyl group with cyclohexyl or bicyclic amines to assess steric effects .
- Pharmacophore Mapping : Use QSAR models to correlate electronic (Hammett σ) or lipophilic (logP) parameters with activity .
Case Study : In a related compound, replacing CF₃ with CN reduced antimicrobial activity by 50%, highlighting the importance of the trifluoromethyl group .
How can researchers resolve contradictions in reported biological activity data?
Advanced Research Question
Discrepancies may arise from assay conditions or compound stability:
- Standardized Protocols : Use validated assays (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., ciprofloxacin for bacteria) .
- Metabolite Screening : LC-MS/MS to identify active metabolites that may contribute to observed effects .
- Batch Reproducibility : Ensure consistent synthetic routes and purity across batches via QC/QA protocols .
Example : A study reported conflicting IC₅₀ values (8 nM vs. 16 nM) for analogs due to differences in cell lines (A549 vs. HEK293); cross-validation using isogenic cell lines resolved the issue .
What are the challenges in scaling up synthesis for preclinical studies?
Basic Research Question
- Solvent Selection : Transition from DMF (toxic) to greener solvents (e.g., cyclopentyl methyl ether) while maintaining reaction efficiency .
- Purification at Scale : Replace column chromatography with crystallization or distillation for cost-effective purification .
- Process Safety : Assess exothermic risks using differential scanning calorimetry (DSC) during reaction optimization .
Advanced Consideration : Continuous flow reactors improve yield and safety for halogenation steps, reducing batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
